molecular formula C22H25N3O6S B11476654 N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide

N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide

Cat. No.: B11476654
M. Wt: 459.5 g/mol
InChI Key: FHHYMJYYPQPHKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide typically involves multiple steps. One common approach includes the reaction of 4,5-dimethoxy-2-nitroaniline with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reduced and acetylated to yield the final compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to various biological effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H25N3O6S

Molecular Weight

459.5 g/mol

IUPAC Name

N-[2-[4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]phenyl]ethyl]acetamide

InChI

InChI=1S/C22H25N3O6S/c1-13-9-22(27)24-18-6-5-16(11-17(13)18)32(28,29)25-19-12-21(31-4)20(30-3)10-15(19)7-8-23-14(2)26/h5-6,9-12,25H,7-8H2,1-4H3,(H,23,26)(H,24,27)

InChI Key

FHHYMJYYPQPHKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3CCNC(=O)C)OC)OC

Origin of Product

United States

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